CP 94253 hydrochloride
Overview
Description
Scientific Research Applications
5-HT1B Receptor Agonist
CP 94253 hydrochloride is a potent and selective 5-HT1B agonist . The Ki values are 89, 2, 860, 49, and 1,600 nM for 5-HT1A, 5-HT1B, 5-HT1C, 5-HT1D, and 5-HT2 receptors respectively . This makes it a valuable tool in the study of serotonin receptors and their role in various physiological processes.
Anxiolytic Effects
Research has found that CP 94253 hydrochloride exhibits anxiolytic effects in animal models . This suggests potential applications in the development of treatments for anxiety disorders.
Cocaine Reinforcement
CP 94253 hydrochloride has been shown to enhance the reinforcing effects of cocaine in a dose-dependent manner . This could be useful in studying the mechanisms of drug addiction and developing potential treatments.
Appetite Suppression
CP 94253 hydrochloride has been found to reduce food intake . This suggests potential applications in the study of eating disorders and the development of weight loss treatments.
Cocaine Intake Reduction
A recent study found that CP 94253 hydrochloride decreased cocaine intake after abstinence and during resumption of self-administration . This suggests that it could be useful in the development of treatments for cocaine addiction.
Decreased Cue Reactivity
The same study also found that CP 94253 hydrochloride decreased cue reactivity . This could have implications for the treatment of various forms of addiction, where cue-induced cravings are a major challenge.
Mechanism of Action
Target of Action
CP 94253 hydrochloride is a potent and selective agonist of the serotonin (5-HT) receptor subtype 5-HT1B . The Ki values for 5-HT1A, 5-HT1B, 5-HT1C, 5-HT1D, and 5-HT2 receptors are 89, 2, 860, 49, and 1,600 nM respectively . The 5-HT1B receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin .
Mode of Action
As a 5-HT1B receptor agonist, CP 94253 hydrochloride binds to the 5-HT1B receptors, mimicking the action of serotonin . This binding triggers a series of biochemical reactions that result in the activation of the receptor and the subsequent physiological responses .
Biochemical Pathways
The activation of the 5-HT1B receptor by CP 94253 hydrochloride can lead to various downstream effects. For instance, it can promote wakefulness by increasing dopamine release in the brain . It can also reduce food intake and promote satiety .
Pharmacokinetics
It is known that the compound is centrally active upon systemic administration in vivo , suggesting that it can cross the blood-brain barrier and exert its effects in the central nervous system.
Result of Action
CP 94253 hydrochloride has a range of behavioral effects, based on animal testing . These effects include promoting wakefulness by increasing dopamine release in the brain, reducing food intake and promoting satiety, enhancing the reinforcing effects of cocaine, and possible antidepressant effects .
properties
IUPAC Name |
5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O.ClH/c1-2-9-19-14-4-3-13-15(18-14)12(10-17-13)11-5-7-16-8-6-11;/h3-5,10,16-17H,2,6-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIOXKQIZCVXMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC2=C(C=C1)NC=C2C3=CCNCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336802 | |
Record name | 5-Propoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-pyrrolo[3,2-b]pyridine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CP 94253 hydrochloride | |
CAS RN |
845861-39-4 | |
Record name | 5-Propoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-pyrrolo[3,2-b]pyridine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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